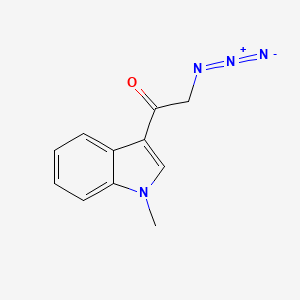
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is of particular interest due to its unique structure, which includes an azido group and an indole moiety, making it a valuable target for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(1-methyl-1H-indol-3-yl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group on the ethanone moiety.
Industrial Production Methods
While specific industrial production methods for Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures would be crucial due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, suitable solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: 2-amino-1-(1-methyl-1H-indol-3-yl)-ethanone.
Substitution: Various substituted ethanone derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase and glutathione S-transferase, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-ethanone: Lacks the azido group, making it less reactive in certain chemical reactions.
1-(1H-indol-3-yl)-ethanone: Similar structure but without the methyl group on the indole ring.
1-(1H-indol-3-yl)-1-ethanone: Another indole derivative with different substituents.
Uniqueness
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
95202-72-5 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-azido-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C11H10N4O/c1-15-7-9(11(16)6-13-14-12)8-4-2-3-5-10(8)15/h2-5,7H,6H2,1H3 |
InChI Key |
SLCWCYQPTDSZSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















